molecular formula C10H12N2O3 B13795977 (2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid CAS No. 6641-55-0

(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid

Cat. No.: B13795977
CAS No.: 6641-55-0
M. Wt: 208.21 g/mol
InChI Key: JTLXDXCWVADHAD-YRNVUSSQSA-N
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Description

[(2-ethoxyphenyl)methylideneamino]carbamic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, a methylideneamino group, and a carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxyphenyl)methylideneamino]carbamic acid typically involves the reaction of 2-ethoxybenzaldehyde with hydrazinecarboxylic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of [(2-ethoxyphenyl)methylideneamino]carbamic acid may involve larger-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to streamline production .

Chemical Reactions Analysis

Types of Reactions

[(2-ethoxyphenyl)methylideneamino]carbamic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylideneamino group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of oxidized derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

[(2-ethoxyphenyl)methylideneamino]carbamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-ethoxyphenyl)methylideneamino]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(2-methoxyphenyl)methylideneamino]carbamic acid
  • [(2-propoxyphenyl)methylideneamino]carbamic acid
  • [(2-butoxyphenyl)methylideneamino]carbamic acid

Uniqueness

[(2-ethoxyphenyl)methylideneamino]carbamic acid is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties.

Properties

CAS No.

6641-55-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

[(E)-(2-ethoxyphenyl)methylideneamino]carbamic acid

InChI

InChI=1S/C10H12N2O3/c1-2-15-9-6-4-3-5-8(9)7-11-12-10(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b11-7+

InChI Key

JTLXDXCWVADHAD-YRNVUSSQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)O

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)O

Origin of Product

United States

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